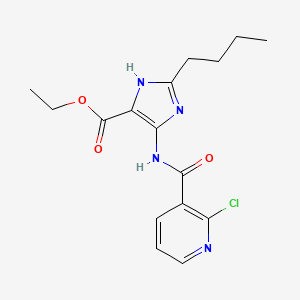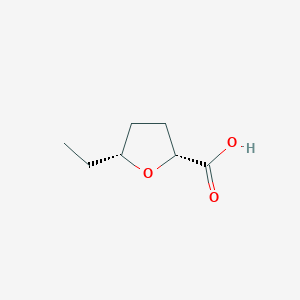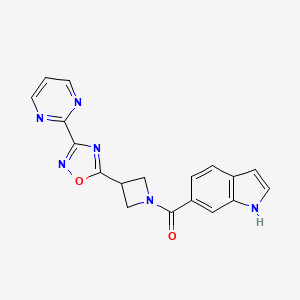
ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate, also known as EBCIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBCIC is a heterocyclic compound that belongs to the imidazole family, which is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.
作用机制
The mechanism of action of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects:
ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of gene expression. Additionally, ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is its potential as a drug candidate for cancer therapy. ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, the mechanism of action of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is not fully understood, making it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for the research and development of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate and its potential as a therapeutic agent for various diseases. Another direction is the development of new derivatives of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate with improved potency and selectivity for specific targets. Finally, the potential use of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate as a fluorescent probe for imaging biological systems warrants further investigation.
合成方法
The synthesis of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is a complex process that involves several steps. The first step involves the reaction of 2-chloropyridine-3-carboxylic acid with butylamine to form 2-butyl-4-(2-chloropyridine-3-amino)-1H-imidazole-5-carboxylic acid. The second step involves the esterification of this compound with ethanol to form ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate. The synthesis of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is challenging, and researchers are continually exploring new methods to improve the yield and purity of this compound.
科学研究应用
Ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has several potential applications in scientific research, including drug discovery, cancer therapy, and imaging. ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been used as a fluorescent probe for imaging cells and tissues, allowing researchers to study the distribution and localization of various molecules in biological systems.
属性
IUPAC Name |
ethyl 2-butyl-4-[(2-chloropyridine-3-carbonyl)amino]-1H-imidazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-3-5-8-11-19-12(16(23)24-4-2)14(20-11)21-15(22)10-7-6-9-18-13(10)17/h6-7,9H,3-5,8H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLAHNQGVUWRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)C(=O)OCC)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B2447089.png)

![2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2447091.png)
![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2447093.png)

![(3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447100.png)
![(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2447102.png)


![6-(furan-2-ylmethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2447105.png)
![1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone](/img/structure/B2447106.png)
![(3S)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2447107.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2447109.png)